![molecular formula C24H20O5 B2919907 3-(2-Methoxyphenyl)-7-[(4-methoxyphenyl)methoxy]chromen-4-one CAS No. 610751-95-6](/img/structure/B2919907.png)

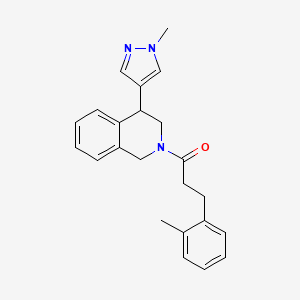

3-(2-Methoxyphenyl)-7-[(4-methoxyphenyl)methoxy]chromen-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(2-Methoxyphenyl)-7-[(4-methoxyphenyl)methoxy]chromen-4-one, also known as DMC, is a flavonoid compound that has gained attention in scientific research due to its potential therapeutic properties. This compound is derived from natural sources such as plants and has been synthesized in the laboratory for further study.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

A study by Alonzi et al. (2014) involved synthesizing and characterizing novel polystyrene-supported TBD catalysts. These catalysts were used in Michael additions of 4-hydroxycoumarin to α,β-unsaturated ketones for synthesizing various chromen-2-one derivatives, including Warfarin analogues. The study highlighted high conversion yields and the potential for reuse of these catalysts in similar synthetic processes (Alonzi et al., 2014).

Molecular Docking and Structural Analyses

Research by Sert et al. (2018) conducted molecular docking, Hirshfeld surface, and structural analyses on novel hybrid compounds containing pyrazole and coumarin cores. This study provided insights into the molecular structure and interactions of similar chromen-2-one compounds (Sert et al., 2018).

Antibacterial and Antimicrobial Activities

A study by Behrami and Dobroshi (2019) synthesized and tested the antibacterial activity of various 4-hydroxy-chromen-2-one derivatives. The research aimed to develop novel organic compounds with high antibacterial activity (Behrami & Dobroshi, 2019).

Phototransformation Studies

Khanna et al. (2015) explored the phototransformation of certain chromenones, which led to the production of tetracyclic scaffolds. This study contributes to understanding the behavior of chromen-4-one compounds under UV light exposure (Khanna et al., 2015).

Synthesis of Crown Ethers

Bulut and Erk (2001) reported on the synthesis of chromenone-crown ethers. This research contributes to the understanding of the synthesis and potential applications of chromenone derivatives in the field of supramolecular chemistry (Bulut & Erk, 2001).

Propiedades

IUPAC Name |

3-(2-methoxyphenyl)-7-[(4-methoxyphenyl)methoxy]chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20O5/c1-26-17-9-7-16(8-10-17)14-28-18-11-12-20-23(13-18)29-15-21(24(20)25)19-5-3-4-6-22(19)27-2/h3-13,15H,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFRNQUFMSVXSOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Methoxyphenyl)-7-[(4-methoxyphenyl)methoxy]chromen-4-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methylbenzo[d]thiazol-5-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2919827.png)

![3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide](/img/structure/B2919840.png)

![2-cyclohexyl-N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide](/img/structure/B2919842.png)

![Pyridin-3-yl-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2919843.png)